molecular formula C17H25ClN2O2 B13047905 Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride

Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride

Cat. No.: B13047905
M. Wt: 324.8 g/mol
InChI Key: ILBKWJUCTXNDKJ-UHFFFAOYSA-N
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Description

Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro undecane core and a benzyl ester group, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction involving a suitable diamine and a cyclic ketone. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.

    Introduction of the Benzyl Ester Group: The benzyl ester group is introduced via esterification, where the spirocyclic intermediate is reacted with benzyl chloroformate (CbzCl) in the presence of a base like triethylamine (TEA).

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl esters.

Chemistry:

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s spirocyclic structure is of interest in the design of new pharmaceuticals, particularly as potential inhibitors of enzymes or receptors.

    Biological Probes: It is used in the development of probes for studying biological processes at the molecular level.

Industry:

    Polymer Science: The compound is explored as a monomer or additive in the synthesis of advanced polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism by which Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

  • Benzyl 2,9-Diazaspiro[5.5]Undecane-9-Carboxylate
  • Benzyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate

Comparison:

  • Structural Differences: The position of the spiro linkage and the size of the spirocyclic ring can vary, leading to differences in chemical reactivity and biological activity.
  • Unique Features: Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride is unique due to its specific ring size and substitution pattern, which can influence its binding properties and stability.

Properties

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride

InChI

InChI=1S/C17H24N2O2.ClH/c20-16(21-14-15-6-2-1-3-7-15)19-12-9-17(10-13-19)8-4-5-11-18-17;/h1-3,6-7,18H,4-5,8-14H2;1H

InChI Key

ILBKWJUCTXNDKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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